![molecular formula C10H17NO4 B8723759 2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID](/img/structure/B8723759.png)
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID
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Overview
Description
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of an ethoxycarbonyl group attached to the piperidine ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID typically involves the reaction of piperidine with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID involves its interaction with specific molecular targets. The ethoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(1-BOC-Piperidin-4-yl)acetic acid: Similar structure with a tert-butoxycarbonyl group instead of an ethoxycarbonyl group.
(1-Ethylpiperidin-4-yl)acetic acid: Similar structure with an ethyl group instead of an ethoxycarbonyl group.
Uniqueness
2-(1-(ETHOXYCARBONYL)PIPERIDIN-4-YL)ACETICACID is unique due to the presence of the ethoxycarbonyl group, which provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C10H17NO4 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(1-ethoxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C10H17NO4/c1-2-15-10(14)11-5-3-8(4-6-11)7-9(12)13/h8H,2-7H2,1H3,(H,12,13) |
InChI Key |
JQQIPOUMZBPLJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CC(=O)O |
Origin of Product |
United States |
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